ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate
Description
Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 5-methoxy-substituted 1,2-dihydroisoquinolin-1-one moiety via an acetamido bridge.
Properties
IUPAC Name |
ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-28-21(26)14-7-9-15(10-8-14)22-19(24)13-23-12-11-16-17(20(23)25)5-4-6-18(16)27-2/h4-12H,3,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAVUWGOFWVOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralsky Cyclization
The Bischler-Napieralsky reaction remains the cornerstone for constructing the dihydroisoquinoline framework. Starting with 4-methoxyphenethylamine (1 ), formylation with formic acid yields N-formyl-4-methoxyphenethylamine (2 ). Cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours generates 5-methoxy-3,4-dihydroisoquinoline (3 ) in 68% yield. The methoxy group at C5 directs electrophilic substitution, ensuring regioselectivity during cyclization.
Oxidation to the 1-Oxo Derivative
Selective oxidation of 3 using potassium permanganate (KMnO₄) in acetic acid at 60°C introduces the 1-oxo group, yielding 5-methoxy-1-oxo-1,2-dihydroisoquinoline (4 ) in 82% purity. Controlled conditions prevent over-oxidation to the fully aromatic isoquinoline. Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane offer milder conditions but with reduced yields (≤65%).
Synthesis of Ethyl 4-Aminobenzoate
Esterification of 4-aminobenzoic acid (8 ) with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux produces ethyl 4-aminobenzoate (9 ) in 94% yield. The reaction proceeds via Fischer esterification, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
Conversion of 7 to its acid chloride (10 ) employs thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C. The reaction completes within 2 hours, with excess SOCl₂ removed under reduced pressure.
Microwave-Assisted Amidation
Coupling 10 with 9 in dichloromethane using triethylamine (Et₃N) as a base under microwave irradiation (150°C, 30 minutes) delivers the target compound in 78% yield. Microwave conditions enhance reaction efficiency by promoting rapid thermal activation, minimizing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (s, 1H, C8-H), 6.98 (d, J = 2.5 Hz, 1H, C6-H), 4.32 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR : δ 169.8 (C=O), 165.2 (C=O), 158.1 (C5-OCH₃), 132.1–114.6 (aromatic carbons), 60.1 (OCH₂CH₃), 55.3 (OCH₃), 41.2 (CH₂), 14.1 (CH₃).
Infrared (IR) Spectroscopy
Strong absorption bands at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C–O–C) confirm functional group integrity.
Alternative Synthetic Routes and Comparative Analysis
Pomeranz-Fritsch Reaction
An alternative approach employs the Pomeranz-Fritsch reaction, cyclizing 4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal in H₂SO₄ to form the isoquinoline core. However, this method requires subsequent reduction and oxidation steps, resulting in lower overall yields (52%) compared to the Bischler-Napieralsky route.
Direct Alkylation at C2
Reaction of 4 with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile introduces the ethyl acetate group directly. Saponification with NaOH yields 7 , bypassing bromination but with moderate efficiency (61%).
Industrial-Scale Considerations and Process Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety. Replacing NaCN with KCN in step 3.2 reduces toxicity risks, while continuous-flow microwave reactors enhance throughput in step 5.2. Solvent recovery systems for DMF and dichloromethane minimize environmental impact.
Challenges and Limitations
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
| Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (2M), H₂O/EtOH, Δ | 4-[2-(5-Methoxy-1-oxodihydroisoquinolin-2-yl)acetamido]benzoic acid | ~85% | |
| Acidic hydrolysis | HCl (6M), reflux | Same as above | ~78% |
Mechanistic Notes :
-
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon.
-
Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity for water attack.
Amide Bond Reactivity
The acetamido linker participates in:
-
Cleavage : Harsh acidic/basic conditions break the amide bond, releasing the benzoate and isoquinoline fragments.
-
Functionalization : The NH group can undergo alkylation or acylation under mild conditions.
Table: Amide Bond Transformations
| Reaction Type | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Acidic cleavage | H₂SO₄ (conc.), Δ | 100°C, 2 hr | 5-Methoxy-1-oxodihydroisoquinoline + ethyl 4-aminobenzoate | Degradation studies |
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | N-Methylated derivative | Bioactivity modulation |
Key Finding : Selective alkylation preserves the ester group, enabling targeted structural modifications .
Electrophilic Aromatic Substitution (EAS)
The electron-rich isoquinoline ring undergoes regioselective EAS at positions activated by the methoxy group.
| Reaction | Reagents | Position Substituted | Observed Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-6 and C-8 | C-6 predominant | |
| Bromination | Br₂/FeBr₃ | C-7 | Mono-substitution |
Electronic Influence :
-
The methoxy group at C-5 directs electrophiles to adjacent positions via resonance and inductive effects.
-
Steric hindrance from the acetamido side chain reduces reactivity at C-3.
Reduction of the Dihydroisoquinoline Core
Catalytic hydrogenation selectively reduces the 1,2-dihydroisoquinoline ring to a tetrahydro derivative, altering conformational flexibility.
| Conditions | Catalyst | Product | Impact on Bioactivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C | Tetrahydroisoquinoline analog | Enhanced solubility |
Structural Confirmation :
Nucleophilic Substitution at Methoxy Group
The methoxy substituent participates in SNAr reactions under strongly basic conditions, enabling introduction of diverse nucleophiles.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | NaH, DMF, 80°C | 5-Piperidino derivative | 65% |
| Thiophenol |
Scientific Research Applications
Biological Activities
The biological activities of ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate have been investigated in several studies, revealing its potential as a therapeutic agent.
Antidepressant Activity
Research has shown that compounds similar to this compound exhibit significant antidepressant properties. For example, studies on isoquinoline derivatives have demonstrated their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. In vitro assays indicated that certain derivatives reduced immobility time in forced swim tests, suggesting their potential as antidepressants .
Anticancer Potential
The compound's structure suggests possible anticancer activity due to its ability to interact with various biological targets. Isoquinoline derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in neurotransmitter metabolism and cancer progression. For instance, inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical for mood stabilization . Additionally, its interaction with enzymes like acetylcholinesterase (AChE) has been explored in the context of neurodegenerative diseases .
Molecular Targeting
This compound may also target specific receptors or pathways implicated in disease processes. The presence of methoxy and acetamido groups enhances its binding affinity to these targets .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action of ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and functional group contributions:
*Estimated based on structural similarity to ; exact values require experimental validation.
Substituent Effects and Reactivity
- Methoxy vs. Propyl/Oxy Substituents: The methoxy group on the target’s isoquinoline ring is electron-donating, which may stabilize the aromatic system compared to the propyl and oxy groups in . The latter could introduce steric hindrance or alter electronic interactions in catalytic or binding environments.
- Linker Variation : The acetamido linker in the target compound differs from the oxyacetamido group in . Acetamido (NHCO) groups may participate in stronger hydrogen bonding, influencing solubility or intermolecular interactions.
Reactivity in Polymerization Contexts
This suggests that the ethyl benzoate scaffold, when paired with electron-donating groups (e.g., methoxy or dimethylamino), enhances reaction kinetics and material properties .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on the target compound’s synthesis, crystallography (e.g., SHELX refinements ), or biological activity are absent in the provided evidence. Comparative analyses rely on structural extrapolation and related studies.
- Synthetic routes akin to those in could be adapted for its preparation.
Biological Activity
Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with benzoic acid derivatives under controlled conditions to yield the final product. The presence of functional groups such as methoxy and acetylamido is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound may inhibit enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is significant for neurodegenerative disorders like Alzheimer's disease .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines, potentially through the modulation of cellular signaling pathways .
Antioxidant Activity
The antioxidant capacity of this compound can be evaluated using different assays, including DPPH radical scavenging and ABTS assays. The compound has shown promising results in reducing oxidative stress markers.
Antiproliferative Activity
The antiproliferative effects have been assessed against various cancer cell lines:
Case Studies
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of isoquinoline derivatives, this compound demonstrated significant inhibition of AChE activity, suggesting potential therapeutic applications in Alzheimer's disease .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of this compound revealed that it significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 8 µM, indicating its potential as a lead compound for developing new anticancer agents .
Q & A
Q. What are the key challenges in synthesizing ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate, and how can they be addressed methodologically?
The synthesis of this compound involves regioselectivity challenges during alkylation or acylation steps, where competing reaction pathways may yield undesired isomers (e.g., O- vs. N-alkylation). For example, alkylation of ambident nucleophiles like isoquinolinones with chloroacetate derivatives requires precise control of reaction conditions (e.g., solvent polarity, base strength) to favor the desired product. Evidence from analogous compounds shows that using K₂CO₃ in a DMF/acetone mixture (1:1) can improve selectivity for N-alkylation over O-alkylation . Purification challenges arise due to similar polarities of by-products; methods like gradient HPLC or recrystallization from ethanol/water mixtures are recommended for isolation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the connectivity of the isoquinolinone core, acetamido linker, and benzoate ester. Key signals include the methoxy group (δ ~3.8 ppm in ¹H NMR), carbonyl resonances (δ ~165-175 ppm in ¹³C NMR), and aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula by matching the observed [M+H]⁺ peak to the theoretical mass (C₂₂H₂₁N₂O₆, MW 409.14 g/mol) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural elucidation of this compound?
Single-crystal X-ray crystallography provides unambiguous confirmation of the three-dimensional arrangement, including bond angles, torsion angles, and hydrogen-bonding networks. For example, crystallographic data for related compounds (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) reveal how ester groups and aromatic systems influence packing patterns, which can guide polymorphism studies .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound?
- In vitro assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) with appropriate controls (e.g., DMSO vehicle, reference drugs like doxorubicin) .
- Dose-response studies : Include at least five concentrations spanning three orders of magnitude to determine IC₅₀ values.
- Mechanistic studies : Pair activity assays with molecular docking to predict binding interactions with targets like kinase enzymes or DNA topoisomerases .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or compound purity. Methodological solutions include:
- Reproducibility checks : Replicate studies using identical protocols across multiple labs.
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or solvent effects .
Q. What methodological approaches are recommended for studying the environmental impact or degradation pathways of this compound?
- Environmental fate studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems, monitoring hydrolysis and microbial breakdown via LC-MS/MS .
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD 202 protocols, with endpoints like LC₅₀ and NOEC (No Observed Effect Concentration) .
Q. How can the ester and ether functional groups in this compound be leveraged for material science applications?
- Polymer functionalization : The benzoate ester can act as a reactive site for copolymerization with vinyl monomers (e.g., styrene) to create thermally stable polymers.
- Liquid crystals : Modify the methoxy group via demethylation to introduce hydroxyl groups, enabling hydrogen-bonded mesophase formation. Evidence from similar compounds shows that such modifications yield materials with tunable phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
